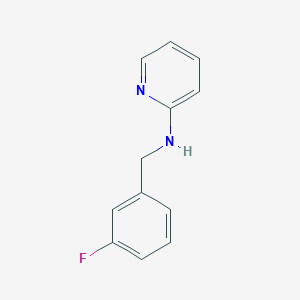

N-(3-fluorobenzyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-fluorobenzyl)pyridin-2-amine is a compound that belongs to the class of fluorinated pyridines. These compounds are known for their unique chemical and biological properties due to the presence of a fluorine atom in the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)pyridin-2-amine typically involves the nucleophilic substitution of a suitable pyridine derivative with a fluorobenzylamine. One common method is the reaction of 2-chloropyridine with 3-fluorobenzylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-fluorobenzyl)pyridin-2-amine has been investigated for its potential as a therapeutic agent due to its structural characteristics, which allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, can exhibit significant anticancer properties. For instance, studies have shown that pyridine-based compounds can inhibit various kinases involved in cancer progression. A series of novel 2-aminopyridine-based compounds have been discovered to act as dual inhibitors of cyclin-dependent kinase 9 (CDK9) and histone deacetylases (HDACs), with some showing potent inhibitory activities against these targets .

Neurodegenerative Disorders

Selective inhibition of neuronal nitric oxide synthase (nNOS) is an important therapeutic approach for neurodegenerative disorders. Compounds similar to this compound have been designed to enhance selectivity and bioavailability while targeting nNOS, which is crucial for developing effective treatments for conditions like Alzheimer's disease .

Direct Arylation

Recent studies highlight the effectiveness of direct arylation methods in synthesizing substituted pyridines. The incorporation of bulky groups at the 3-position of the pyridine ring has shown to enhance conversion rates during synthesis, indicating a favorable approach for creating derivatives like this compound .

Multi-step Synthesis

Another method involves multi-step synthetic pathways that include nitration and subsequent substitution reactions. For instance, a process described in patent literature outlines the preparation of related compounds through nitration followed by reactions with amines, showcasing the versatility in synthesizing various pyridine derivatives .

Biological Evaluation

The biological evaluation of this compound and its derivatives often includes assessing their inhibitory activities against specific enzymes or receptors.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. For example, certain substitutions on the pyridine ring have been linked to enhanced inhibition of protein kinases involved in cancer pathways .

Pharmacokinetic Properties

Evaluating pharmacokinetic properties such as bioavailability and metabolic stability is essential for drug development. Compounds derived from this compound have been shown to exhibit favorable properties in Caco-2 assays, indicating good permeability and low efflux rates, which are desirable traits for oral bioavailability .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)pyridin-2-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

- 2-fluoropyridine

- 3-fluoropyridine

- 4-fluoropyridine

- 2,6-difluoropyridine

Uniqueness

N-(3-fluorobenzyl)pyridin-2-amine is unique due to the presence of both a fluorine atom and a benzylamine group, which confer distinct chemical and biological properties.

Biological Activity

N-(3-fluorobenzyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in neuropharmacology and potential anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted at the 2-position with an amine group and a 3-fluorobenzyl group. Its molecular formula is C11H11FN2 with a molecular weight of approximately 188.21 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, which may influence its biological interactions and efficacy against various targets.

Acetylcholinesterase Inhibition

Research indicates that this compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The fluorine atom is believed to enhance binding affinity through improved hydrogen bonding and dipole-dipole interactions within the active site of AChE.

Cytotoxic Properties

In addition to its neuropharmacological potential, derivatives of pyridin-2-amines, including this compound, have shown promise in anticancer studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may interfere with cellular proliferation mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated benzyl group enhances lipophilicity | AChE inhibition, potential anticancer activity |

| N-(3-chlorobenzyl)pyridin-2-amine | Chlorine instead of fluorine | Different reactivity and selectivity |

| N-(4-fluorobenzyl)pyridin-2-amine | Fluorine at the para position | Altered biological profile |

The variations in substituent positions or types lead to distinct properties and activities, highlighting how structural modifications can optimize therapeutic outcomes.

Case Studies and Research Findings

- Neuropharmacological Studies : A study evaluating the AChE inhibitory activity of several pyridine derivatives found that this compound exhibited potent inhibition, with IC50 values indicating strong efficacy compared to other derivatives tested .

- Anticancer Activity : In vitro studies have shown that this compound induces apoptosis in specific cancer cell lines. The mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress, leading to cell death.

- Molecular Docking Studies : Computational studies utilizing molecular docking have revealed favorable interactions between this compound and target proteins associated with both AChE and cancer pathways. These studies suggest that the compound's design can be further optimized for enhanced potency and selectivity .

Properties

Molecular Formula |

C12H11FN2 |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]pyridin-2-amine |

InChI |

InChI=1S/C12H11FN2/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h1-8H,9H2,(H,14,15) |

InChI Key |

RSZUKMLGWHHWEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.